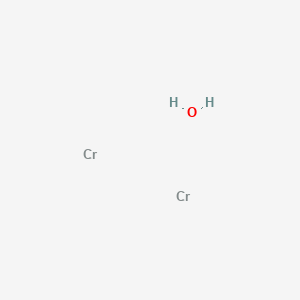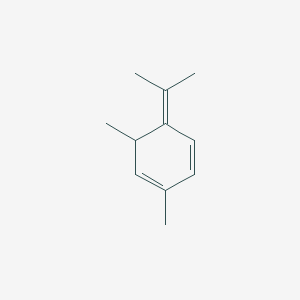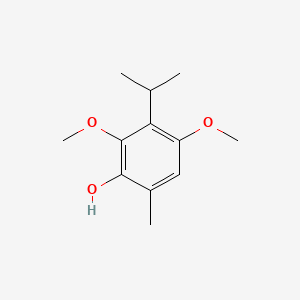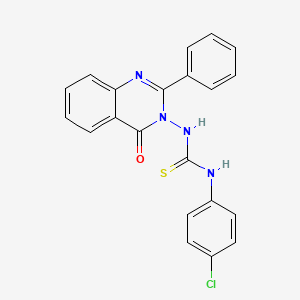
Chromium--water (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium–water (2/1) is a compound that consists of chromium and water in a 2:1 ratio Chromium is a transition metal that can exist in various oxidation states, with the trivalent (III) and hexavalent (VI) states being the most common
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromium–water (2/1) can be synthesized through various methods, including the reaction of chromium salts with water under controlled conditions. One common method involves dissolving chromium(III) chloride in water to form a complex ion, such as [Cr(H₂O)₆]³⁺. The reaction conditions, such as temperature and pH, can be adjusted to optimize the formation of the desired compound .
Industrial Production Methods: In industrial settings, chromium–water (2/1) can be produced through large-scale processes that involve the reduction of chromium(VI) compounds to chromium(III) in the presence of water. This can be achieved using reducing agents such as sulfur dioxide or ferrous sulfate. The resulting chromium(III) compounds are then purified and processed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Chromium–water (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, chromium(III) can be oxidized to chromium(VI) in the presence of strong oxidizing agents, such as potassium permanganate or hydrogen peroxide .
Common Reagents and Conditions: Common reagents used in the reactions of chromium–water (2/1) include acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the outcome of these reactions. For instance, the oxidation of chromium(III) to chromium(VI) typically occurs under acidic conditions .
Major Products Formed: The major products formed from the reactions of chromium–water (2/1) depend on the specific reaction conditions and reagents used. For example, the oxidation of chromium(III) can produce chromium(VI) compounds, such as chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions .
Applications De Recherche Scientifique
Chromium–water (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including organic synthesis and polymerization. In biology, chromium compounds are studied for their role in glucose metabolism and insulin regulation. In medicine, chromium supplements are used to manage blood sugar levels in diabetic patients . In industry, chromium compounds are used in the production of pigments, coatings, and corrosion-resistant materials .
Mécanisme D'action
The mechanism of action of chromium–water (2/1) involves its interaction with various molecular targets and pathways. For example, chromium(III) can bind to the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation. Additionally, chromium(III) can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin signaling .
Comparaison Avec Des Composés Similaires
Chromium–water (2/1) can be compared with other chromium compounds, such as chromium(III) chloride, chromium(VI) oxide, and chromium(III) sulfate. While these compounds share some similarities, such as their ability to undergo oxidation and reduction reactions, chromium–water (2/1) is unique in its specific ratio of chromium to water and its distinct chemical properties .
List of Similar Compounds:- Chromium(III) chloride (CrCl₃)
- Chromium(VI) oxide (CrO₃)
- Chromium(III) sulfate (Cr₂(SO₄)₃)
- Chromate (CrO₄²⁻)
- Dichromate (Cr₂O₇²⁻)
Propriétés
Numéro CAS |
149960-69-0 |
|---|---|
Formule moléculaire |
Cr2H2O |
Poids moléculaire |
122.008 g/mol |
Nom IUPAC |
chromium;hydrate |
InChI |
InChI=1S/2Cr.H2O/h;;1H2 |
Clé InChI |
FXDYEJLPVSKQTP-UHFFFAOYSA-N |
SMILES canonique |
O.[Cr].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)



![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)
silane](/img/structure/B14270599.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)

![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)
![6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14270629.png)

![(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone]](/img/structure/B14270649.png)
![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)
